3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
Molecular Formula |
C12H13BrN4 |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H13BrN4/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12/h1-3,6,14H,4-5,7-8H2 |
InChI Key |
WQQJKYKKRUAJIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC(=CC=C3)Br)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazolo[4,3-a]pyrazine Core
The core scaffold is typically prepared by condensation of halogenated hydrazinylpyrazine intermediates with orthoformates under acidic catalysis:
- Starting materials: Halogen-hydrazinylpyrazine (e.g., 3-chlorohydrazinylpyrazine).
- Cyclization agents: Triethyl orthoformate or trimethyl orthoformate.
- Catalyst: p-Toluenesulfonic acid monohydrate.
- Conditions: Reflux in toluene for approximately 5 hours.
- Workup: Removal of solvent under reduced pressure followed by flash column chromatography yields the halogeno-substituted triazolo-pyrazine core.
This method is reported to give good yields of halogenated triazolo[4,3-a]pyrazines, which serve as key intermediates for further substitution.
Introduction of the 3-Bromobenzyl Group
The 3-bromobenzyl substituent is introduced via condensation of the halogenated triazolo-pyrazine intermediate with 3-bromobenzaldehyde:
- Reaction: Stirring halogeno-hydrazinylpyrazine with 3-bromobenzaldehyde in ethanol under reflux overnight.
- Oxidation: Addition of chloramine T trihydrate portionwise at low temperature to facilitate cyclization and oxidation.
- Isolation: Filtration and purification to yield the desired 3-aryl-substituted triazolo-pyrazine.
This step forms the 3-[(3-bromophenyl)methyl] substituent via formation of an imine intermediate followed by oxidative cyclization.
Alternative Synthetic Routes
Other literature reports describe related synthetic routes involving:
- Nucleophilic substitution: Using hydrazine hydrate on dichloropyrazine derivatives to form hydrazinylpyrazine intermediates, which are then cyclized with triethoxy methane to form the triazolo-pyrazine core.
- Amide coupling and reductive amination: For related triazolopyrazine derivatives, amide condensation with Boc-protected amino acids followed by deprotection and reductive amination with aldehydes has been reported.
- Radical and photoredox functionalization: Late-stage functionalization of triazolopyrazine scaffolds by photoredox methylation and radical chemistry has been explored for structural diversification.
Comparative Data Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the original compound.
Oxidation and Reduction Reactions: Products include oxides and reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in biological systems .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their activity against various diseases, including cancer, infectious diseases, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The 1,2,4-triazolo[4,3-a]pyrazine core is highly versatile, with biological activity modulated by substituents at the 3- and 8-positions. Key analogues include:
Physicochemical and Pharmacokinetic Properties
- Bromine’s polarizability may increase membrane permeability compared to fluorine .
- Synthetic Accessibility : The target compound’s synthesis parallels methods for 5-bromo-3-(2-nitrophenyl)-triazolo[4,3-a]pyrazine, involving hydrazine-aldehyde condensations (yields ~59–84%) . In contrast, trifluoromethyl derivatives require specialized reagents (e.g., trifluoromethylbenzohydrazide), increasing complexity .
Biological Activity
3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties and other pharmacological effects.
- Molecular Formula : C12H15BrCl2N4
- Molecular Weight : 366.08 g/mol
- CAS Number : 1798729-90-4
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations have shown that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2e | 32 | Staphylococcus aureus |
| 2e | 16 | Escherichia coli |
The compound 2e was noted for its superior antibacterial activity, comparable to ampicillin, indicating the potential of triazolo[4,3-a]pyrazine derivatives in treating bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific substituents on the triazolo[4,3-a]pyrazine scaffold can significantly influence antibacterial efficacy. For instance:
- Compounds with indole groups generally exhibited higher activity than those with phenyl groups.
- Long alkyl chains were found to enhance lipophilicity and cell permeability, contributing to improved antibacterial effects .
Other Biological Activities
Beyond antibacterial properties, triazolo[4,3-a]pyrazine derivatives have been reported to possess a range of biological activities:
- Antifungal : Some derivatives have shown effectiveness against fungal pathogens.
- Antimalarial and Antitubercular : Preliminary studies indicate potential in combating malaria and tuberculosis.
- Anticonvulsant : Certain compounds within this class demonstrate anticonvulsant properties .
Case Studies
-
Synthesis and Evaluation of Derivatives :
A study synthesized various triazolo[4,3-a]pyrazine derivatives and assessed their biological activities. Among these, compounds with electron-donating groups at the R2 position showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . -
Pharmacological Evaluation :
In another research effort focusing on pyrazine derivatives, compounds were evaluated for their minimum inhibitory concentration (MIC) against a panel of bacterial strains. The results indicated that specific modifications to the triazolo structure could lead to significant improvements in antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
